molecular formula C6H6BrNO B112063 4-Amino-2-bromophenol CAS No. 16750-67-7

4-Amino-2-bromophenol

Cat. No.: B112063
CAS No.: 16750-67-7
M. Wt: 188.02 g/mol
InChI Key: CBQJZWGBFZAUEV-UHFFFAOYSA-N
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Description

4-Amino-2-bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the fourth position and a bromine atom at the second position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

4-Amino-2-bromophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-bromophenol can be synthesized through several methods. One common approach involves the bromination of phenol followed by nitration and subsequent reduction. The steps are as follows:

Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol
  • 4-Bromo-2-aminophenol
  • 2-Amino-5-bromophenol

Comparison: 4-Amino-2-bromophenol is unique due to the specific positioning of the amino and bromine groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-amino-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJZWGBFZAUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560309
Record name 4-Amino-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16750-67-7
Record name 4-Amino-2-bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16750-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-bromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromophenol
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino-1-benzyloxy-2-bromobenzene in 2 mL of dichloromethane at −78 C was added boron trichloride (0.4 mL, 1 M in DCM) dropwise. The reaction was quenched with water at 0 C, concentrated and dried under vacuum to afford 4-amino-2-bromo-1-hydroxybenzene (17 mg, 56% two steps)
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Synthesis routes and methods II

Procedure details

The target compound was obtained by reducing 2-bromo-4-nitrophenol with iron in a mixed solution of methanol and ammonium chloride aqueous solution. 2-bromo-4-nitrophenol was manufactured by the method described in the literature (J. Org. Chem., Vol. 62, 1997, p. 4504).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-bromophenol
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Reactant of Route 6
4-Amino-2-bromophenol

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